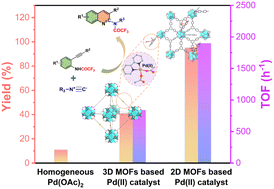Heterogenized molecular Pd(ii) catalyst on ultrathin 2D metal–organic frameworks with nanoflower-like morphology for isonitrile-involved cyclization reaction†
Catalysis Science & Technology Pub Date: 2023-11-07 DOI: 10.1039/D3CY01105D
Abstract
Heterogeneous Pd(II) catalysts with high efficiency, high Pd atom utilization, high stability and easy recyclability are always a pursuit in the field of green organic synthesis chemistry. Herein, a two-dimensional (2D) metal–organic framework (MOF) based Pd(II) catalyst Zr-BTB-Bpy-Pd is synthesized through continuous three-step coordination assembly strategy. A variety of structural characterization techniques establish Zr-BTB-Bpy-Pd as a nanoflower structure with ultrathin 2D nanoplate petals (3.9 nm), which provides fully exposed single-site Pd(II) active sites and a similar homogeneous reaction space. Consequently, Zr-BTB-Bpy-Pd exhibits excellent activity for the cyclization reactions of isonitriles with N-acyl-o-alkynylanilines, far exceeding the three-dimensional (3D) MOF based Pd(II) catalyst Pd-UiO-67-Bpy and homogeneous Pd(OAc)2, with turnover frequency (TOF) values being 2.3 and 864 times higher, respectively. The Zr-BTB-Bpy-Pd catalyst could be used for the gram-scale synthesis of 2-aminoquinoline derivatives in up to 90% yield with a TOF of 1900 and in five consecutive reaction cycles without significant loss of activity.


Recommended Literature
- [1] Water-soluble polyglycerol-dendronized poly(norbornene)s with functional side-chains†
- [2] Contents
- [3] A versatile strategy for the synthesis and mechanical property manipulation of networked biodegradable polymeric materials composed of well-defined alternating hard and soft domains†
- [4] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [5] Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†
- [6] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [7] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [8] Disordered peptide chains in an α-C-based coarse-grained model†
- [9] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [10] In vivo MRI tracking and therapeutic efficacy of transplanted mesenchymal stem cells labeled with ferrimagnetic vortex iron oxide nanorings for liver fibrosis repair†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 14674-74-9
-
CAS no.: 107016-79-5









